2-[(4-Bromophenyl)methoxy]oxane
Description
2-[(4-Bromophenyl)methoxy]oxane is a substituted oxane (tetrahydropyran) derivative featuring a 4-bromobenzyl methoxy group. The compound’s structure consists of a six-membered oxygen-containing ring (oxane) with a methoxy group attached to the 2-position, which is further substituted by a 4-bromophenyl moiety.
Properties
CAS No. |
17100-68-4 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 |
InChI Key |
QQDHNPZEXZGTEL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Scaffold Influence
- Oxane vs. Benzoic Acid : The oxane core in 2-[(4-Bromophenyl)methoxy]oxane confers higher lipophilicity compared to the polar benzoic acid derivative (). This difference impacts solubility and bioavailability, making the benzoic acid analog more suitable for aqueous-phase reactions or drug formulations requiring hydrogen bonding .
- Oxane vs. Oxadiazole : The 1,3,4-oxadiazole ring () is electron-deficient, enhancing binding to biological targets like enzymes. In contrast, the oxane ring’s electron-rich oxygen may favor interactions with hydrophobic pockets in proteins .
Substituent Effects
- Para vs.
- Chloro vs.
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